2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
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Overview
Description
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticoagulant properties
Preparation Methods
The synthesis of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloroacetyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Antimicrobial Activity: It has shown promising results against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Anticoagulant Properties: Coumarin derivatives, including this compound, are known to inhibit the enzyme vitamin K epoxide reductase, which is essential for blood clotting.
Antioxidant Activity: The compound has demonstrated strong antioxidant properties, which can be beneficial in protecting cells from oxidative stress.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the denaturation of proteins, which is closely linked to the initiation of the inflammatory response.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticoagulant Activity: By inhibiting vitamin K epoxide reductase, the compound prevents the activation of clotting factors, thereby exerting its anticoagulant effect.
Comparison with Similar Compounds
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can be compared with other coumarin derivatives, such as:
Properties
IUPAC Name |
2-chloro-N-(4-methyl-2-oxochromen-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSAJZSDRZKUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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